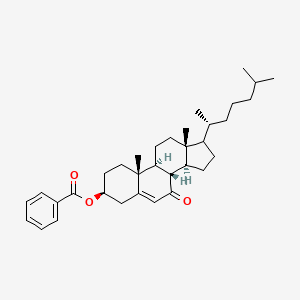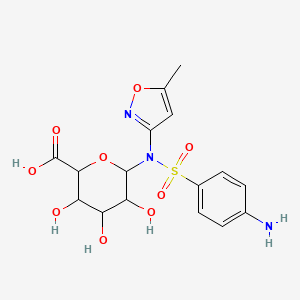
雷克洛普利盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, also known as (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, is a useful research compound. Its molecular formula is C₁₅H₂₁Cl₃N₂O₃ and its molecular weight is 383.7. The purity is usually 95%.
BenchChem offers high-quality (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
精神病学中的神经影像学
雷克洛普利盐酸盐,用碳-11标记,用于正电子发射断层扫描 (PET) 扫描,以研究精神疾病中多巴胺 D2/3 受体系统 {svg_1}。它有助于了解多巴胺在精神分裂症、抑郁症和快感缺失等疾病中的作用。 例如,它已被用于测量由神经心理刺激诱导的纹状体多巴胺释放 {svg_2}。
神经科学研究
在神经科学中,[11C]雷克洛普利用于绘制人类大脑中多巴胺 D2/3 受体分布图 {svg_3}。这种映射对于探索感觉、运动、情绪和认知行为的基本方面至关重要,为多巴胺能通路组织提供见解。
药理学和药物开发
雷克洛普利盐酸盐作为 D2 多巴胺受体的选择性拮抗剂,在抗精神病药物的开发中具有重要意义 {svg_4}。其药代动力学特性被研究以了解新的药物化合物的代谢和作用。
临床试验
雷克洛普利盐酸盐已在临床试验中用于研究其对帕金森病等疾病的疗效 {svg_5}。这些试验有助于确定雷克洛普利在各种神经系统疾病中的治疗潜力和安全性。
医学影像
在医学影像中,雷克洛普利盐酸盐用于评估脑 D2 多巴胺受体的结合能力,这对诊断运动障碍很有帮助 {svg_6}。它在亨廷顿舞蹈症等疾病中特别有用,其中 D2 受体退化是一个标志。
神经学研究
神经学研究利用雷克洛普利盐酸盐来研究多巴胺系统参与睡眠剥夺及其对人脑的影响 {svg_7}。研究表明,睡眠剥夺会降低 [11C]雷克洛普利与多巴胺 D2/D3 受体的结合,这与疲劳和认知能力下降有关。
作用机制
Target of Action
Raclopride Hydrochloride, also known as 3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride or (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, primarily targets the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including motor control, reward, and reinforcement .
Mode of Action
Raclopride acts as a selective antagonist on D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the downstream effects of dopamine signaling .
Biochemical Pathways
The primary biochemical pathway affected by Raclopride is the dopaminergic pathway . By blocking D2 receptors, Raclopride disrupts the normal signaling of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and motor control .
Pharmacokinetics
The pharmacokinetic properties of Raclopride have been studied in healthy men . It was found that Raclopride has a total plasma clearance of about 100 ml/min, indicating extensive metabolism . The volume of distribution was 1.5 L/kg, and the mean absolute bioavailability was 65 to 67% following oral administration . These properties impact the bioavailability of Raclopride, determining how much of the drug reaches the systemic circulation and can exert its effects .
Result of Action
The molecular and cellular effects of Raclopride’s action primarily involve the inhibition of dopamine signaling . By blocking D2 receptors, Raclopride prevents dopamine from exerting its effects, leading to changes in various dopamine-dependent processes . This has been used in trials studying Parkinson’s Disease .
Action Environment
The action, efficacy, and stability of Raclopride can be influenced by various environmental factors. For instance, the presence of other drugs that affect the CNS can alter the effects of Raclopride . Additionally, individual factors such as genetic variations in the D2 receptor or differences in metabolism can also impact the drug’s action .
属性
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLUETSTZABOFM-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)
![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)




